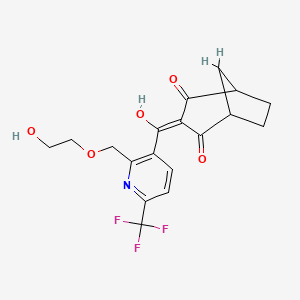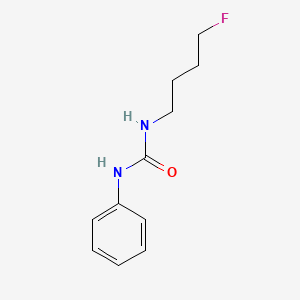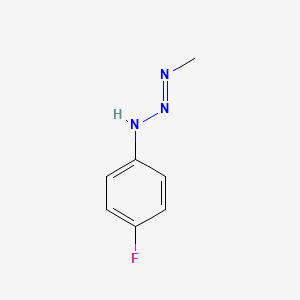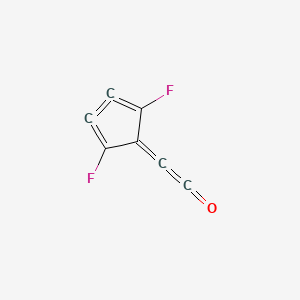
Amitriptyline Methyl Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amitriptyline Methyl Iodide is a chemical compound derived from amitriptyline, a well-known tricyclic antidepressant
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amitriptyline Methyl Iodide typically involves the methylation of amitriptyline. One common method is the reaction of amitriptyline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry. This method allows for more efficient and reproducible synthesis by controlling the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Amitriptyline Methyl Iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methyl iodide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative .
Scientific Research Applications
Amitriptyline Methyl Iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of Amitriptyline Methyl Iodide is similar to that of amitriptyline. It primarily works by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . This action is mediated through the inhibition of the presynaptic neuronal membrane pump .
Comparison with Similar Compounds
Nortriptyline: A metabolite of amitriptyline with similar antidepressant properties.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Desipramine: A tricyclic antidepressant that is more selective for norepinephrine reuptake inhibition.
Uniqueness: Amitriptyline Methyl Iodide is unique due to its specific methylation, which can alter its pharmacokinetic properties and potentially enhance its efficacy or reduce its side effects compared to its parent compound .
Properties
Molecular Formula |
C21H26IN |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
trimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium;iodide |
InChI |
InChI=1S/C21H26N.HI/c1-22(2,3)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21;/h4-7,9-13H,8,14-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NYKBNKRTRFCKPX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



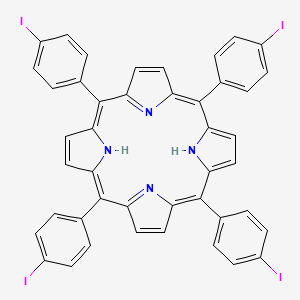

![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
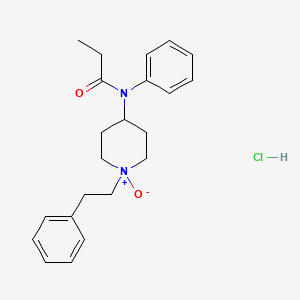
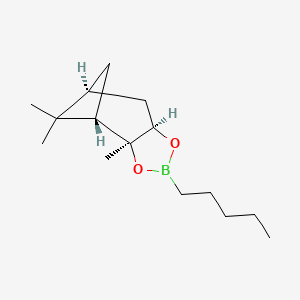
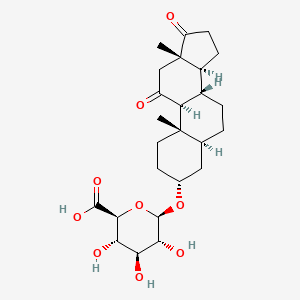
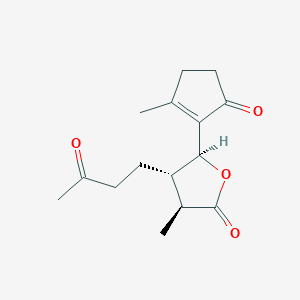
![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
